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Introduction
Docosahexaenoyl glycine (DHA-gly) is an endogenous N-acyl amino acid, a class of lipid

signaling molecules with emerging roles in various physiological and pathological processes.

As a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid

glycine, DHA-gly is implicated in neuromodulation and anti-inflammatory responses.

Understanding the tissue and cellular localization of its molecular targets is crucial for

elucidating its mechanism of action and for the development of novel therapeutics. These

application notes provide detailed protocols for the immunohistochemical (IHC) localization of

key DHA-gly targets, G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential

Vanilloid 4 (TRPV4). DHA-gly has been identified as an inverse agonist of GPR55 and a

potentiator of TRPV4 channels, making these proteins prime targets for studying the biological

effects of this lipid mediator.[1]

Key Targets of Docosahexaenoyl Glycine
GPR55 (G protein-coupled receptor 55): Initially identified as an orphan receptor, GPR55 is

now considered a putative cannabinoid receptor.[2][3] It is involved in various physiological

processes, including bone physiology, inflammation, and neuropathic pain.[4] GPR55 is
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expressed in the brain, particularly in the caudate nucleus and putamen, as well as in

peripheral tissues and various cancer cell lines.[4][5]

TRPV4 (Transient Receptor Potential Vanilloid 4): A non-selective calcium-permeable cation

channel, TRPV4 is a polymodal sensor activated by a wide range of stimuli, including heat,

mechanical stress, and endogenous ligands.[6] It is widely expressed in tissues such as the

lungs, kidneys, and brain and plays a role in osmoregulation, mechanosensation, and

inflammation.[6][7]

Data Presentation: Expression of DHA-gly Targets
The following tables summarize semi-quantitative data on the expression of GPR55 and

TRPV4 in various tissues and cell types, as determined by immunohistochemistry in published

studies. The data is presented using a scoring system that typically evaluates both the intensity

of staining and the percentage of positively stained cells.

Table 1: Semi-Quantitative Immunohistochemical Data for GPR55 Expression
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Tissue/Cell
Type

Condition
Staining
Intensity (0-
3)

Percentage
of Positive
Cells (%)

H-
Score/Over
all
Expression

Reference

Human

Breast

Cancer

Primary

Carcinoma
Variable 73.4%

Increased vs.

normal tissue
[2]

Human

Breast

Cancer

Metastatic

Lymph Nodes
Variable 92.1%

Higher than

primary

carcinoma

[2]

Human

Endometrial

Carcinoma

Type 1 and

Type 2

Significantly

Higher vs.

Control

Not specified
Significantly

elevated
[3]

Mouse

Hippocampus

(AppNL-G-F

mice)

Alzheimer's

Disease

Model

Increased in

CA1, CA3,

DG

Not specified

Significantly

increased vs.

WT

[1]

Human

Colorectal

Cancer

Tumor Tissue High

Associated

with reduced

survival

Tumor-

promoting

role

[5]

Table 2: Semi-Quantitative Immunohistochemical Data for TRPV4 Expression
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Tissue/Cell
Type

Condition
Staining
Intensity (0-
3)

Percentage
of Stained
Cells (0-4)

Final
Immunorea
ctivity
Score

Reference

Human

Colorectal

Cancer

With Lymph

Node

Metastasis

Elevated Elevated

Higher vs.

non-

metastatic

[8]

Human

Colorectal

Cancer

Without

Lymph Node

Metastasis

Lower Lower
Lower vs.

metastatic
[8]

Healthy

Human

Skeletal

Muscle

Normal
Cytoplasmic

Distribution
Not specified

Normal

Expression
[9]

Healthy

Human Nerve

Biopsy

Normal

More

immunoreacti

ve fibers

Not specified
Normal

Expression
[9]

Mouse Skin

(Allergic

Contact

Dermatitis)

AEW- or

SADBE-

induced

Not specified

Increased

TRPV4-

eGFP+ cells

Upregulated

mRNA and

protein

[10]

Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of GPR55 and

TRPV4. These protocols are based on established methods from antibody suppliers and

research publications. Researchers should optimize these protocols for their specific

antibodies, tissues, and experimental conditions.

Protocol 1: Immunohistochemistry of GPR55 in
Formalin-Fixed Paraffin-Embedded (FFPE) Sections
Materials:
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FFPE tissue sections (4 µm) on charged microscope slides

Xylene

Ethanol (100%, 95%, 80%)

Distilled water

Antigen Retrieval Solution: 0.01M Sodium Citrate Buffer (pH 6.0)

Wash Buffer: 1X TBS-T (Tris-Buffered Saline with 0.05% Tween-20)

Universal Protein Block

Primary Antibody: Rabbit anti-Human GPR55 Polyclonal Antibody (e.g., MyBioSource,

MBS9604323) diluted in antibody diluent.

Secondary Antibody: Biotinylated anti-rabbit IgG

Detection Reagent: Alkaline Phosphatase-Streptavidin

Chromogen Substrate: Alkaline Phosphatase chromogen kit

Counterstain: Hematoxylin

Mounting Medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in 3 changes of xylene for 5 minutes each.

Rehydrate through a graded series of ethanol: 2 changes of 100% ethanol for 3 minutes

each, 2 changes of 95% ethanol for 3 minutes each, and 1 change of 80% ethanol for 3

minutes.

Rinse gently in running distilled water for 5 minutes.[11]
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Antigen Retrieval:

Steam slides in 0.01M sodium citrate buffer (pH 6.0) at 99-100°C for 20 minutes.

Remove from heat and allow to stand in the buffer at room temperature for 20 minutes.

Rinse slides in 1X TBS-T for 1 minute.[11]

Immunostaining:

Apply a universal protein block and incubate for 20 minutes at room temperature.

Drain the protein block and apply the diluted primary anti-GPR55 antibody. Incubate for 45

minutes at room temperature or overnight at 4°C.[4][11]

Rinse the slide in 1X TBS-T for 1 minute.

Apply a biotinylated anti-rabbit IgG secondary antibody and incubate for 30 minutes at

room temperature.[11]

Rinse the slide in 1X TBS-T for 1 minute.

Apply alkaline phosphatase-streptavidin and incubate for 30 minutes at room temperature.

[11]

Rinse the slide in 1X TBS-T for 1 minute.

Apply the alkaline phosphatase chromogen substrate and incubate for 30 minutes at room

temperature.[11]

Rinse the slide in distilled water for 1 minute.

Counterstaining and Mounting:

Counterstain with hematoxylin.

Dehydrate the tissue through a graded series of ethanol and xylene.[11]

Apply a coverslip with a permanent mounting medium.
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Protocol 2: Immunohistochemistry of TRPV4 in FFPE
Sections
Materials:

FFPE tissue sections (4 µm) on charged microscope slides

Xylene

Ethanol (100%, 95%, 70%, 50%)

Distilled water

Antigen Retrieval Solution: Citrate buffer (pH 6.0)

Wash Buffer: PBS or TBS

Blocking Solution: 10% Normal Goat Serum in PBS or TBS

Primary Antibody: Rabbit Polyclonal to TRPV4 (e.g., Abcam, ab191580) at a concentration of

2 µg/ml.

Secondary Antibody: Goat anti-rabbit IgG H&L (HRP)

Detection Reagent: DAB (3,3'-Diaminobenzidine) substrate kit

Counterstain: Hematoxylin

Mounting Medium

Procedure:

Deparaffinization and Rehydration:

Deparaffinize slides in two changes of xylene for 3 minutes each.

Rehydrate in a series of ethanol solutions for 3 minutes each: 100% (twice), 95%, 70%,

and 50%.[12]
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Antigen Retrieval:

Perform heat-mediated antigen retrieval with a citrate buffer (pH 6.0).[13]

Immunostaining:

Block with 10% normal goat serum for 1 hour at room temperature.[13]

Incubate with the primary anti-TRPV4 antibody overnight at 4°C.[13]

Wash slides with wash buffer.

Incubate with the HRP-conjugated secondary antibody (e.g., at a 1/250 dilution) for 1-2

hours at room temperature.[12][13]

Wash slides with wash buffer.

Develop the signal with a DAB substrate kit.

Rinse in running tap water.

Counterstaining and Mounting:

Counterstain with hematoxylin.

Dehydrate through a graded series of ethanol and clear in xylene.

Mount with a permanent mounting medium.

Mandatory Visualizations
DHA-gly Signaling Pathways
The following diagram illustrates the known signaling pathways modulated by

Docosahexaenoyl glycine through its interaction with GPR55 and TRPV4.
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Caption: DHA-gly signaling through GPR55 and TRPV4.

Experimental Workflow for IHC
The following diagram outlines the general experimental workflow for immunohistochemical

staining.
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Caption: General Immunohistochemistry Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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